2-Cyclohepten-1-one, 4,5-dihydroxy-2,6,6-trimethyl-
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Overview
Description
2-Cyclohepten-1-one, 4,5-dihydroxy-2,6,6-trimethyl- is a chemical compound with a unique structure that includes a seven-membered ring with two hydroxyl groups and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohepten-1-one, 4,5-dihydroxy-2,6,6-trimethyl- can be achieved through several synthetic routes. One common method involves the regioselective reaction of 2-Cyclohepten-1-one with allyl indium reagent in the presence of TMSCl . Another method includes the reaction with Bu2Zn in the presence of catalytic amounts of Cu(OTf)2 and CH2-bridged azolium salts to yield (S)-3-butylcycloheptanone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalytic systems and regioselective reactions would be crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohepten-1-one, 4,5-dihydroxy-2,6,6-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclohepten-1-one, 4,5-dihydroxy-2,6,6-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohepten-1-one, 4,5-dihydroxy-2,6,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the seven-membered ring structure allow it to form specific interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Cycloheptadien-1-one, 2,6,6-trimethyl-: Similar structure but lacks the hydroxyl groups.
2-Cyclohexen-1-one, 4-hydroxy-3,5,6-trimethyl-4-(3-oxo-1-butenyl)-: Contains a six-membered ring and additional functional groups.
Uniqueness
The presence of two hydroxyl groups and a seven-membered ring in 2-Cyclohepten-1-one, 4,5-dihydroxy-2,6,6-trimethyl- makes it unique compared to similar compounds
Properties
CAS No. |
138199-73-2 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4,5-dihydroxy-2,6,6-trimethylcyclohept-2-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-6-4-7(11)9(13)10(2,3)5-8(6)12/h4,7,9,11,13H,5H2,1-3H3 |
InChI Key |
DZJPPPIUXJAURL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(C(CC1=O)(C)C)O)O |
Origin of Product |
United States |
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